molecular formula C8H7ClN2O B3391113 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one CAS No. 1393576-06-1

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No. B3391113
CAS RN: 1393576-06-1
M. Wt: 182.61 g/mol
InChI Key: DEYKQZWDQRUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one, also known as CDNO, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This heterocyclic compound contains a naphthyridine ring system with a chlorine atom at position 2 and a carbonyl group at position 7. CDNO has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification genes. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is its stability and ease of synthesis, which makes it a useful tool for studying various biological processes. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development. However, one limitation of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one. One area of interest is the development of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, the mechanism of action of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one needs to be further elucidated to fully understand its pharmacological effects. Finally, the development of more efficient synthesis methods for 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one could facilitate its use in drug development and biological research.
Conclusion
In conclusion, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a synthetic compound that has been extensively studied for its potential pharmacological applications. It exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, and has low toxicity in vitro and in vivo. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has a stable and easy-to-synthesize structure, which makes it a useful tool for studying various biological processes. However, its poor solubility in water can make it difficult to administer in vivo. Further research on 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been extensively studied for its potential pharmacological applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKQZWDQRUPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

CAS RN

1393576-06-1
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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